molecular formula C11H11BrS B12599934 2-(2-Bromophenyl)cyclopentane-1-thione CAS No. 917614-17-6

2-(2-Bromophenyl)cyclopentane-1-thione

Cat. No.: B12599934
CAS No.: 917614-17-6
M. Wt: 255.18 g/mol
InChI Key: APJJBIIFXPKCJF-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)cyclopentane-1-thione is an organic compound characterized by a cyclopentane ring substituted with a bromophenyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)cyclopentane-1-thione typically involves the reaction of 2-bromobenzoyl chloride with cyclopentanethiol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thione group. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)cyclopentane-1-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted cyclopentane thione.

    Substitution: Various substituted cyclopentane thiones depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)cyclopentane-1-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclopentane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)cyclopentane-1-thione
  • 2-(2-Fluorophenyl)cyclopentane-1-thione
  • 2-(2-Iodophenyl)cyclopentane-1-thione

Uniqueness

2-(2-Bromophenyl)cyclopentane-1-thione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

CAS No.

917614-17-6

Molecular Formula

C11H11BrS

Molecular Weight

255.18 g/mol

IUPAC Name

2-(2-bromophenyl)cyclopentane-1-thione

InChI

InChI=1S/C11H11BrS/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9H,3,5,7H2

InChI Key

APJJBIIFXPKCJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=S)C1)C2=CC=CC=C2Br

Origin of Product

United States

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